(1S,4S)-Bicyclo[2.2.1]heptane-2,5-dione
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,4S)-bicyclo[2.2.1]heptane-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c8-6-2-4-1-5(6)3-7(4)9/h4-5H,1-3H2/t4-,5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFBNLMXCXFOET-WHFBIAKZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)C1CC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CC(=O)[C@@H]1CC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145092-68-8 | |
| Record name | 145092-68-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Structural Features and Stereochemical Considerations of the Bicyclo 2.2.1 Heptane Framework
The foundation of (1S,4S)-Bicyclo[2.2.1]heptane-2,5-dione is the bicyclo[2.2.1]heptane skeleton, commonly known as a norbornane (B1196662) framework. This structure is characterized by a cyclohexane (B81311) ring bridged by a methylene (B1212753) group between the 1 and 4 positions. This bridged bicyclic architecture imposes significant conformational rigidity, locking the molecule into a well-defined three-dimensional shape. Unlike more flexible acyclic or monocyclic compounds, the bicyclo[2.2.1]heptane system has very limited conformational freedom.
This rigidity leads to inherent structural strain due to deviations from ideal bond angles. This strain is a key factor in the reactivity of norbornane derivatives, often making them more reactive than their unstrained counterparts. In the case of the dione (B5365651), the two ketone groups are held in a fixed spatial relationship, which can lead to unique through-space and through-bond electronic interactions.
The stereochemistry of the molecule is explicitly defined by the "(1S,4S)" designation in its name. This refers to the specific configuration at the two bridgehead carbon atoms (positions 1 and 4). According to the Cahn-Ingold-Prelog priority rules, the arrangement of substituents around these chiral centers is defined as 'S' (Sinister). This specific enantiomer is distinct from its mirror image, (1R,4R)-Bicyclo[2.2.1]heptane-2,5-dione. The presence of these defined stereocenters makes the molecule chiral, a property demonstrated by its ability to rotate plane-polarized light, with a reported optical activity of [α]/D -4.3±0.2° when measured in chloroform.
| Identifier | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₈O₂ | nih.gov |
| Molecular Weight | 124.14 g/mol | |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 145092-68-8 | nih.gov |
| SMILES | C1[C@H]2CC(=O)[C@@H]1CC2=O | nih.gov |
| InChI Key | RVFBNLMXCXFOET-WHFBIAKZSA-N |
Significance As a Chiral Bicyclic Scaffold in Organic Chemistry
Enantioselective Pathways for the Synthesis of this compound
The controlled introduction of chirality into the bicyclo[2.2.1]heptane-2,5-dione skeleton is paramount for its application in asymmetric catalysis and synthesis. Researchers have explored various enantioselective strategies, including multistep asymmetric synthesis from achiral starting materials and the use of chiral auxiliaries or catalysts to induce stereoselectivity during the formation of the bicyclic system.
Multistep Asymmetric Synthesis from Norbornadiene
A notable enantioselective route to this compound commences with norbornadiene, a readily available achiral diene. This multistep approach leverages asymmetric catalysis to introduce chirality, which is then carried through subsequent transformations.
One established pathway involves an initial palladium-catalyzed asymmetric hydrosilylation of norbornadiene. This key step, utilizing a chiral phosphine (B1218219) ligand such as (R)-MOP, establishes the stereocenters in the bicyclic framework with high enantioselectivity. The resulting silane (B1218182) is then subjected to a Tamao oxidation, converting the carbon-silicon bond to a carbon-oxygen bond, affording the corresponding chiral diol. Subsequent Swern oxidation of the diol furnishes the target this compound.
Table 1: Key Steps in the Asymmetric Synthesis from Norbornadiene
| Step | Reaction | Reagents | Key Feature |
| 1 | Asymmetric Hydrosilylation | Norbornadiene, HSiCl3, Pd catalyst, (R)-MOP ligand | Introduction of chirality with high enantioselectivity. |
| 2 | Tamao Oxidation | Organosilane from step 1, H2O2, KF, KHCO3 | Conversion of C-Si bond to C-OH bond with retention of configuration. |
| 3 | Swern Oxidation | Chiral diol from step 2, Oxalyl chloride, DMSO, Triethylamine | Oxidation of the diol to the corresponding diketone. |
Chiral Induction Strategies in Bicyclic Dione (B5365651) Formation
Chiral induction strategies aim to control the stereochemical outcome of reactions that form the bicyclic dione skeleton. These methods often employ chiral auxiliaries, catalysts, or reagents to favor the formation of one enantiomer over the other.
In the context of Diels-Alder reactions, a primary method for constructing the bicyclo[2.2.1]heptane framework, chiral Lewis acids can be employed as catalysts to induce enantioselectivity. nih.gov By coordinating to the dienophile, the chiral Lewis acid creates a chiral environment that directs the approach of the diene, leading to an enantiomerically enriched cycloadduct. Subsequent functional group manipulations, including oxidation, can then convert this adduct into the desired chiral dione.
Another approach involves the use of chiral auxiliaries attached to either the diene or the dienophile. The steric and electronic properties of the auxiliary block one face of the reacting molecule, forcing the reaction to occur from the less hindered face, thereby inducing stereoselectivity. After the cycloaddition, the auxiliary can be cleaved to yield the chiral bicyclic product. While not exclusively documented for the direct synthesis of this compound, these principles of asymmetric Diels-Alder reactions represent a viable strategy for its enantioselective synthesis. researchgate.net
Strategic Functionalization of Bicyclo[2.2.1]heptane Precursors
The functionalization of pre-existing bicyclo[2.2.1]heptane skeletons offers a versatile approach to the synthesis of the target dione and its derivatives. These strategies include the selective modification of functional groups and the introduction of carbonyl groups through oxidation.
Regioselective Enolate Alkylation and Methylation of Bicyclo[2.2.1]heptane-2,5-dione
The enolates of bicyclo[2.2.1]heptane-2,5-dione can be regioselectively alkylated to introduce substituents at the α-positions to the carbonyl groups. The rigid bicyclic structure influences the stereoselectivity of these reactions. Studies have shown that the methylation of bicyclo[2.2.1]heptane-2,5-dione enolates, generated using bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA), proceeds readily. The choice of base and reaction conditions can influence the regioselectivity of enolate formation and subsequent alkylation. For instance, methylation often occurs at the bridgehead position (position 3) due to the specific stability of the enolate formed.
Table 2: Conditions for Enolate Methylation
| Base | Alkylating Agent | Temperature | Key Observation |
| NaH | Methyl iodide | - | Effective for methylation. |
| LDA | Methyl iodide | -78°C to 25°C | Allows for controlled methylation. |
This regioselective functionalization is a powerful tool for the synthesis of various substituted chiral bicyclic diones, which can serve as precursors for more complex molecules. The stereochemical outcome of the alkylation is often directed by the concave shape of the bicyclic system.
Oxidation Strategies for Diketone Formation in Bicyclic Systems
The introduction of the two ketone functionalities at the 2- and 5-positions of the bicyclo[2.2.1]heptane core is a critical step in many synthetic routes. Various oxidation strategies have been developed to achieve this transformation from suitable precursors.
A common approach involves the oxidation of a bicyclo[2.2.1]heptane derivative containing hydroxyl groups at the 2- and 5-positions. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), is an effective method for this conversion. For example, bicyclo[2.2.1]hept-5-ene-2,3-diol can be oxidized to the corresponding α-diketone, bicyclo[2.2.1]hept-5-ene-2,3-dione, in good yield. mdpi.com This methodology can be conceptually extended to the synthesis of the 2,5-dione from the corresponding 2,5-diol.
Other oxidizing agents such as chromium trioxide (CrO₃) and selenium dioxide (SeO₂) have also been employed to oxidize norbornene precursors, which are readily available from the Diels-Alder reaction of cyclopentadiene (B3395910). Careful control of the reaction conditions is necessary to prevent over-oxidation or other side reactions.
Diels-Alder Cycloaddition Routes to Bicyclo[2.2.1]heptane Derivatives
The Diels-Alder reaction is a cornerstone in the synthesis of the bicyclo[2.2.1]heptane skeleton. This [4+2] cycloaddition reaction, typically between cyclopentadiene and a suitable dienophile, provides a highly efficient and stereocontrolled route to the core structure.
To synthesize precursors for bicyclo[2.2.1]heptane-2,5-dione, a dienophile with latent or protected carbonyl functionalities at the desired positions can be used. For example, the reaction of cyclopentadiene with a dienophile such as maleic anhydride yields a bicyclic adduct that can be subsequently converted to the dione. The endo-selectivity of the Diels-Alder reaction with cyclopentadiene is well-established and leads to a specific stereochemical arrangement in the product.
The versatility of the Diels-Alder reaction allows for the use of a wide range of dienes and dienophiles, enabling the synthesis of a diverse array of substituted bicyclo[2.2.1]heptane derivatives. nih.gov These derivatives can then be further functionalized to introduce the desired ketone groups at the 2- and 5-positions. The use of chiral catalysts or auxiliaries in the Diels-Alder reaction, as mentioned previously, can provide an enantioselective route to these important synthetic intermediates. nih.govrsc.org
Preparation of Substituted and Protected Variants of this compound
The rigid bicyclic framework of this compound serves as a valuable scaffold in chiral synthesis. The preparation of its substituted and protected derivatives allows for the modulation of steric and electronic properties, which is crucial for its application as a chiral auxiliary or building block in the synthesis of complex molecules. Methodologies focus on both the functionalization of the carbon skeleton and the derivatization of related amine analogues for use in asymmetric catalysis.
Synthesis of C-Substituted Bicyclo[2.2.1]heptane-2,5-dione Derivatives
The introduction of substituents onto the carbon framework of bicyclo[2.2.1]heptane-2,5-dione is a key strategy for creating diverse chiral synthons.
One primary method for C-substitution involves the methylation of enolates. Bicyclo[2.2.1]heptane-2,5-dione can undergo rapid tetramethylation to yield 3,3,6,6-tetramethylbicyclo[2.2.1]heptane-2,5-dione. grafiati.com This facile methylation is notable and has been a subject of study for understanding bicyclic enolates. grafiati.com The process typically involves treating the dione with a base to form the enolate, followed by reaction with a methylating agent like methyl iodide. Careful control of reaction conditions, such as temperature (ranging from -78°C to 25°C), is necessary to manage the steric effects inherent in the bicyclic system and prevent side reactions.
Palladium-catalyzed reactions offer another versatile route to C-substituted derivatives. A one-pot, three-component coupling of norbornene (a precursor to the bicyclo[2.2.1]heptane skeleton), aryl halides, and arylacetylenes can produce highly substituted bicyclo[2.2.1]heptane derivatives. bohrium.com This method utilizes a simple ligand-free catalytic system with palladium salts and an inorganic base to form new Csp³–Csp² and Csp³–Csp bonds, demonstrating an efficient way to increase molecular complexity. bohrium.com
Furthermore, directed metalation strategies have been successfully applied to the synthesis of C-substituted derivatives of the related (1S,4S)-2,5-diazabicyclo[2.2.1]heptane system. researchgate.net This involves N-Boc protection of the diamine, followed by deprotonation with sec-butyllithium/TMEDA and subsequent reaction with an electrophile. researchgate.net This approach allows for precise substitution at specific carbon positions, yielding products where the new substituent typically assumes an equatorial position at C-3. researchgate.net
| Compound Name | Substitution Type | Synthetic Method |
|---|---|---|
| 3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dione | C-Substitution (Methylation) | Enolate Methylation |
| Aryl- and Alkynyl-substituted Bicyclo[2.2.1]heptanes | C-Substitution (Aryl/Alkynyl) | Palladium-Catalyzed Three-Component Coupling |
| 3-Substituted (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane | C-Substitution | Directed Metalation |
Synthesis of N-Protected Bicyclo[2.2.1]heptane-2,5-diamine Derivatives for Chiral Synthesis
For applications in asymmetric catalysis, diamine derivatives of the bicyclo[2.2.1]heptane core are particularly important, and their synthesis often involves nitrogen protection strategies. The parent (1S,4S)-bicyclo[2.2.1]heptane-2,5-diamine acts as a precursor to these valuable chiral ligands.
The synthesis of the core diamine structure can be achieved from the corresponding dione via reductive amination. This transformation converts the ketone groups into amines using reagents such as ammonia (B1221849) in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation (H₂/Pd-C). The rigid structure of the bicyclic system may require high-pressure conditions to overcome kinetic barriers during hydrogenation.
Once the diamine is formed, N-protection is crucial for subsequent synthetic manipulations and for tuning the ligand's properties. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group. The synthesis of (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane is a key step, as the Boc group enhances the compound's stability during further synthetic steps while preserving the inherent chirality required for asymmetric catalysis. This protected intermediate is valuable for creating more complex chiral auxiliaries. researchgate.net
The synthesis of the parent 2,5-diazabicyclo[2.2.1]heptane system can start from chiral precursors like hydroxy-L-proline. A multi-step sequence involving tosylation, reduction, and cyclization with an amine (e.g., benzylamine) builds the bicyclic framework. researchgate.net Subsequent removal of protecting groups yields the parent diamine. researchgate.net An alternative cascade reaction starting from functionalized (2S,4R)-4-aminoproline methyl esters can also produce (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives. This process involves a base-promoted epimerization followed by an intramolecular aminolysis to form the bridged lactam intermediate. researchgate.net
| Compound Name | Molecular Formula | Key Feature | Synthetic Role |
|---|---|---|---|
| (1S,4S)-Bicyclo[2.2.1]heptane-2,5-diamine | C₇H₁₂N₂ | Parent Diamine | Precursor for Asymmetric Catalysis |
| (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane | C₁₀H₁₈N₂O₂ | Boc-Protected N-atom | Stable Intermediate in Chiral Synthesis |
| 2-Tosyl-5-benzyl-2,5-diazabicyclo[2.2.1]heptane | C₁₉H₂₂N₂O₂S | Protected Intermediate | Intermediate in Diamine Synthesis from Hydroxyproline |
Reactivity and Mechanistic Investigations of 1s,4s Bicyclo 2.2.1 Heptane 2,5 Dione
Carbonyl Reactivity and Transformation Pathways
The carbonyl groups of (1S,4S)-Bicyclo[2.2.1]heptane-2,5-dione are the primary sites of chemical reactivity. However, the bicyclic structure imposes significant steric and electronic constraints that modulate their reactivity compared to acyclic diketones.
Nucleophilic attack on the carbonyl carbons of bicyclo[2.2.1]heptane-2,5-dione is a fundamental transformation. The stereochemical course of these additions is largely governed by the steric hindrance presented by the bicyclic framework. Attack from the exo face is generally favored over the more sterically hindered endo face. This facial selectivity is a common feature in the chemistry of norbornane (B1196662) systems.
Studies on related bicyclo[2.2.1]heptanones have established that the exo approach of a nucleophile is less sterically encumbered. The ethano bridge provides significant steric shielding to the endo face of the carbonyl group, making the exo trajectory more accessible for incoming nucleophiles.
| Nucleophile | Product Ratio (Exo:Endo) | Conditions |
| NaBH4 | >95:5 | Methanol, 0 °C |
| LiAlH4 | ~90:10 | Diethyl ether, -78 °C |
| Grignard Reagents (e.g., MeMgBr) | >90:10 | THF, 0 °C |
Note: Data presented is based on studies of similar bicyclo[2.2.1]heptanone systems and is illustrative of the general stereochemical preference.
The mechanism of these additions involves the approach of the nucleophile to the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The preferential exo attack results in the formation of an endo-alcohol as the major product.
Base-catalyzed protium-deuterium exchange studies in bicyclo[2.2.1]heptanones have provided insights into the relative reactivity of the α-protons. These studies indicate that the exo protons exchange more rapidly than the endo protons, further highlighting the differential accessibility of the two faces of the bicyclic system. mcmaster.ca
The carbonyl groups of bicyclo[2.2.1]heptane-2,5-dione can undergo condensation reactions with various nucleophiles, such as primary amines and their derivatives, to form imines and other related products. These reactions are often catalyzed by acids and involve the initial nucleophilic addition of the amine to the carbonyl group, followed by dehydration.
For instance, the reaction with primary amines can lead to the formation of mono- or di-imines, depending on the stoichiometry of the reactants. The formation of pyrazole (B372694) derivatives has been reported from the reaction of related β-diketones with hydrazine, suggesting a potential pathway for the synthesis of novel heterocyclic systems derived from bicyclo[2.2.1]heptane-2,5-dione. acs.org
| Amine | Product | Conditions |
| Benzylamine | Mono-imine | Toluene, reflux, Dean-Stark trap |
| Hydrazine | Pyrazole derivative | Ethanol, reflux |
| Hydroxylamine | Oxime | Aqueous ethanol, reflux |
Note: The table illustrates potential condensation reactions based on the known reactivity of dicarbonyl compounds.
The mechanism of imine formation involves the initial formation of a carbinolamine intermediate, which then undergoes acid-catalyzed dehydration to yield the imine. The rigid structure of the bicyclic dione (B5365651) can influence the rate and equilibrium of these reactions.
A significant aspect of the reactivity of bicyclo[2.2.1]heptane-2,5-dione is its pronounced resistance to enolization. This phenomenon is a direct consequence of Bredt's rule, which states that a double bond cannot be formed at a bridgehead position of a small bicyclic system. wikipedia.orgpearson.com The formation of an enol or enolate from bicyclo[2.2.1]heptane-2,5-dione would necessitate the introduction of a double bond in the bicyclic framework, leading to a substantial increase in ring strain. sci-hub.sewordpress.com
The p-orbitals of a double bond require a planar geometry for effective overlap, a configuration that is geometrically impossible to achieve at the bridgehead of the rigid norbornane skeleton without introducing severe angle strain. wikipedia.org This inherent strain makes the formation of a bridgehead enolate thermodynamically highly unfavorable.
This resistance to enolization has several important chemical consequences:
Reduced Acidity of α-Protons: The α-protons in bicyclo[2.2.1]heptane-2,5-dione are significantly less acidic compared to those in acyclic diketones.
Inhibition of Aldol-type Reactions: The inability to readily form an enolate intermediate prevents the molecule from participating in typical base-catalyzed aldol (B89426) and related condensation reactions that rely on enolate formation.
Stability towards Racemization: The chiral centers at the bridgehead positions are configurationally stable under conditions that would typically lead to racemization via enolization in other ketones.
Stereoselective Reactions Mediated by the Bicyclic Dione Scaffold
The well-defined and rigid chiral structure of this compound makes it an attractive scaffold for stereoselective synthesis. The bicyclic framework can serve as a chiral auxiliary or a starting material for the synthesis of enantiomerically pure compounds.
While bicyclo[2.2.1]heptane-2,5-dione itself is resistant to enolization, its derivatives can be employed in asymmetric aldol reactions. For instance, chiral auxiliaries derived from the bicyclo[2.2.1]heptane skeleton can be used to control the stereochemical outcome of aldol reactions. nih.gov
In a different approach, chiral catalysts incorporating the bicyclo[2.2.1]heptane framework can be utilized to induce enantioselectivity in aldol reactions between achiral substrates. The rigid conformation of the bicyclic ligand creates a well-defined chiral environment around the catalytic center, leading to high levels of stereocontrol.
| Catalyst/Auxiliary | Aldol Reaction | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee) |
| Proline-derived bicyclic catalyst | Acetone + p-nitrobenzaldehyde | 85:15 | 92 |
| Chiral oxazolidinone derived from a bicyclic amino alcohol | Propionaldehyde + Benzaldehyde | 90:10 | 95 |
Note: This data is representative of asymmetric aldol reactions utilizing chiral bicyclic systems and illustrates the potential for high stereocontrol.
The mechanism of these stereoselective aldol reactions depends on the specific catalyst or auxiliary employed. In general, the chiral bicyclic entity creates a sterically and electronically biased environment that favors the approach of the reactants from a specific direction, leading to the preferential formation of one stereoisomer.
The bicyclo[2.2.1]heptane-2,5-dione scaffold can be a precursor for intramolecular cyclization reactions to construct more complex polycyclic systems. Functionalization of the dione, for example, through nucleophilic addition to one of the carbonyl groups, can introduce a side chain capable of undergoing a subsequent intramolecular reaction with the remaining carbonyl group or another part of the molecule.
An example is the intramolecular aldol-type condensation. Although direct enolization of the bicyclic core is disfavored, a pendant chain with an enolizable proton can undergo cyclization onto one of the carbonyl groups of the bicyclic system. The stereochemical outcome of such cyclizations is often dictated by the rigid conformation of the bicyclic template.
Another possibility is the intramolecular Pauson-Khand reaction, where an alkene and an alkyne tethered to the bicyclic scaffold can undergo a cobalt-mediated cyclization to form a new five-membered ring.
| Reaction Type | Reactant | Product |
| Intramolecular Aldol | 2-(3-oxobutyl)-bicyclo[2.2.1]heptan-5-one | Tricyclic aldol adduct |
| Intramolecular Pauson-Khand | 2-(prop-2-yn-1-yl)-5-vinylbicyclo[2.2.1]heptane | Fused polycyclic ketone |
Note: The table provides hypothetical examples of intramolecular cyclization reactions starting from derivatives of bicyclo[2.2.1]heptane-2,5-dione.
These intramolecular reactions benefit from the proximity of the reacting functional groups, which are held in a specific spatial arrangement by the rigid bicyclic framework, often leading to high yields and stereoselectivity.
Mechanistic Studies of Key Transformations
The rigid, strained bicyclic framework of this compound governs its reactivity, leading to unique mechanistic pathways in various transformations. Detailed studies have provided insights into the kinetics and mechanisms of its enolization, homoenolization, and reductive amination reactions.
Kinetics of Alpha-Enolization and Homoenolization in Bicyclic Ketones
The removal of a proton from a carbon atom adjacent to a carbonyl group (alpha-enolization) is a fundamental process in organic chemistry. In bicyclic systems like bicyclo[2.2.1]heptane-2,5-dione, the stereochemistry and rate of this process are significantly influenced by the rigid molecular geometry. Homoenolization, the removal of a proton from a more distant carbon atom (e.g., β, γ), can also occur under specific, typically harsh, basic conditions.
Kinetic studies on base-catalyzed protium-deuterium exchange in bicyclo[2.2.1]heptanones have provided quantitative data on the rates of enolization. mcmaster.cacdnsciencepub.com In these studies, the rate of incorporation of deuterium (B1214612) into the ketone is measured in the presence of a deuterated solvent and a base, such as sodium deuteroxide (NaOD). cdnsciencepub.com For bicyclo[2.2.1]heptane-2,5-dione, the presence of the second carbonyl group has a pronounced effect on the acidity of the α-protons. mcmaster.ca
Studies on related bicyclic ketones have shown that the exo-protons exchange significantly faster than the endo-protons. cdnsciencepub.com This stereoselectivity is attributed to the greater steric hindrance for the base to approach the endo-proton and the inherent strain in the bicyclic system. The rate data for NaOD-catalyzed deuterium exchange in various bicyclo[2.2.1]heptanones are presented in the table below, illustrating the electronic and steric effects on enolization rates. cdnsciencepub.com
Table 1: Second-Order Rate Constants of NaOD-Catalyzed Deuterium Exchange in Bicyclo[2.2.1]heptanones at 25.0°C in 60% Dioxane-D₂O
| Compound | Proton Exchanged | k (L mol⁻¹ s⁻¹) | Relative Rate (exo) | Relative Rate (endo) |
|---|---|---|---|---|
| Epiisofenchone | exo | 1.8 x 10⁻⁴ | 1 | |
| endo | 2.5 x 10⁻⁷ | 1 | ||
| Fenchan-2,5-dione | exo | 3.6 x 10⁻² | 200 | |
| endo | 4.6 x 10⁻⁴ | 1840 | ||
| Norcamphor | exo | 3.9 x 10⁻⁵ |
Data sourced from a study on base-catalyzed protium-deuterium exchange in bicyclo[2.2.1]heptanones. cdnsciencepub.com
The data indicate that the presence of a second carbonyl group in fenchan-2,5-dione significantly accelerates the rate of both exo and endo proton exchange compared to the monoketone epiisofenchone. This is attributed to the inductive effect of the second carbonyl group. mcmaster.ca The kinetic results support a mechanism involving an enolate intermediate, with the transition state occurring early in the reaction coordinate. mcmaster.ca
Homoenolization studies have been conducted on derivatives such as 3,3,6,6-tetramethylbicyclo[2.2.1]heptan-2,5-dione. cdnsciencepub.com Under strong basic conditions (t-BuO⁻ at 175°C), this compound undergoes unusually easy exchange at the bridgehead and C-7 positions, along with rearrangement to a bicyclo[3.2.1]octan-3,8-dione. cdnsciencepub.com This demonstrates the potential for remote proton abstraction in these strained systems, facilitated by the fixed geometry that can allow for orbital overlap between the developing carbanion and the carbonyl group.
Mechanistic Analysis of Reductive Amination Pathways
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.com The reaction proceeds through the initial formation of a hemiaminal, followed by dehydration to an imine or iminium ion, which is then reduced to the amine. wikipedia.org
The general mechanism for the reductive amination of a ketone, such as this compound, is as follows:
Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbonyl carbon to form a zwitterionic tetrahedral intermediate.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral hemiaminal intermediate.
Dehydration: Under weakly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). The lone pair of electrons on the nitrogen then displaces the water molecule to form an iminium ion.
Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), delivers a hydride to the carbon of the iminium ion, reducing it to the final amine product. masterorganicchemistry.comwikipedia.org
In the case of a dione like this compound, the reaction can potentially occur at one or both carbonyl groups, leading to mono- or diamine products, respectively. The selectivity can be controlled by the stoichiometry of the reagents. The use of a reducing agent that is selective for the iminium ion over the ketone is crucial for the success of a one-pot reductive amination. masterorganicchemistry.com Sodium cyanoborohydride is a common choice for this purpose as it is less reactive towards carbonyl groups at neutral or slightly acidic pH. masterorganicchemistry.com
The stereochemical outcome of the reduction is influenced by the steric environment of the bicyclic framework. The hydride transfer typically occurs from the less hindered face of the iminium ion intermediate. For the bicyclo[2.2.1]heptane system, this generally leads to the formation of the endo-amine as the major product.
Applications in Advanced Organic Synthesis and Catalysis
Building Block for Complex Polycyclic Architectures
The inherent structural rigidity and stereochemistry of bicyclo[2.2.1]heptane-2,5-dione make it an excellent starting material for the synthesis of intricate polycyclic systems. nih.gov This scaffold is frequently utilized in drug discovery and materials science to create molecules with unique shapes and properties. nih.gov
The bicyclo[2.2.1]heptane core is a foundational motif in the synthesis of complex polycyclic hydrocarbons. This structural unit is prevalent in a variety of bioactive molecules and is a common target in pharmaceutical research. nih.gov The dione (B5365651) offers multiple reactive sites that can be selectively functionalized to build more elaborate fused or bridged ring systems. Synthetic strategies often leverage the controlled stereochemistry of the dione to direct the formation of specific isomers of larger polycyclic structures. A key application of this framework is in creating diverse polycyclic hydrocarbon scaffolds for drug discovery, which benefit from the unique three-dimensional shape, hydrophobicity, and favorable pharmacokinetic properties conferred by the bicyclic motif. nih.gov
(1S,4S)-Bicyclo[2.2.1]heptane-2,5-dione serves as a precursor to monomers used in the production of high-performance polymers like polyimides. The synthesis typically involves the conversion of the diketone to its corresponding diamine, bicyclo[2.2.1]heptane-2,5-diamine, through reductive amination. This alicyclic diamine is then used as a monomer in polycondensation reactions with tetracarboxylic dianhydrides to form polyimides. The incorporation of the rigid, non-aromatic bicyclo[2.2.1]heptane unit into the polymer backbone can enhance properties such as thermal stability, mechanical strength, and solubility in organic solvents, while also improving the optical transparency of the resulting polyimide films. mdpi.com
The bicyclo[2.2.1]heptane framework is crucial for the synthesis of conformationally locked carbocyclic nucleosides, which are important antiviral and anticancer agents. cuni.cz By replacing the furanose sugar ring of a natural nucleoside with this rigid carbocyclic scaffold, the resulting analogue is locked into a specific conformation (either North or South). This conformational restriction can lead to enhanced binding to target enzymes and improved biological activity. Synthetic routes to these nucleosides utilize intermediates derived from the bicyclo[2.2.1]heptane skeleton to attach a nucleobase at a specific position, creating analogues with constrained geometries that are vital for studying drug-enzyme interactions. cuni.cznih.gov
Role as a Chiral Ligand Precursor and in Asymmetric Catalysis
The enantiomerically pure (R,R)- and (S,S)-forms of bicyclo[2.2.1]heptane-2,5-dione are highly valuable as key intermediates in the synthesis of chiral ligands for asymmetric catalysis. nih.gov These ligands have demonstrated exceptional performance in a variety of metal-catalyzed enantioselective reactions.
(R,R)-Bicyclo[2.2.1]heptane-2,5-dione is a pivotal precursor for a class of C2-symmetric chiral diene ligands. researchgate.net The synthesis involves a two-step sequence starting from the dione. nih.gov This process typically includes the conversion of the ketone functionalities into triflates, followed by a cross-coupling reaction to introduce substituents (such as phenyl or methyl groups) onto the double bonds of the resulting diene. This straightforward synthetic pathway allows for the creation of a family of chiral diene ligands with varying steric and electronic properties, which can be tailored for specific catalytic applications. nih.gov
Chiral diene ligands derived from (R,R)-bicyclo[2.2.1]heptane-2,5-dione have proven to be highly effective in rhodium-catalyzed asymmetric reactions. nih.govresearchgate.net These rhodium-diene complexes exhibit high catalytic activity and induce excellent enantioselectivity in reactions such as the 1,4-addition of arylboronic acids to cyclic enones and the 1,2-addition to N-sulfonylimines. nih.gov The well-defined chiral environment created by the C2-symmetric ligand is responsible for the high levels of stereocontrol, often achieving enantiomeric excesses (ee) of up to 99%. nih.govresearchgate.netnih.gov
Table 1: Performance of Chiral Diene Ligands Derived from (R,R)-Bicyclo[2.2.1]heptane-2,5-dione in Rhodium-Catalyzed Asymmetric 1,4-Additions
This table summarizes the effectiveness of various chiral diene ligands, synthesized from (R,R)-bicyclo[2.2.1]heptane-2,5-dione, in the rhodium-catalyzed 1,4-addition of phenylboronic acid to different substrates. The data highlights the high yields and exceptional enantioselectivities achieved.
| Substrate (Enone) | Ligand Substituent | Yield (%) | Enantiomeric Excess (ee, %) |
| 2-Cyclohexen-1-one | Phenyl | 98 | 99 |
| 2-Cyclohexen-1-one | Methyl | 96 | 99 |
| 2-Cyclopenten-1-one | Phenyl | 97 | 99 |
| 2-Cyclohepten-1-one | Phenyl | 98 | >99 |
Data compiled from research on rhodium-catalyzed asymmetric additions. nih.govresearchgate.net
Table 2: Rhodium-Catalyzed Asymmetric 1,2-Addition to N-Sulfonylimines
This table presents the results of the rhodium-catalyzed 1,2-addition of phenylboronic acid to N-sulfonylimines using a chiral diene ligand derived from (R,R)-bicyclo[2.2.1]heptane-2,5-dione. The results demonstrate the high efficiency and stereoselectivity of this catalytic system.
| Imine Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| N-(Phenylmethylene)benzenesulfonamide | 99 | 98 |
| N-(4-Chlorophenylmethylene)benzenesulfonamide | 99 | 98 |
| N-(4-Methoxyphenylmethylene)benzenesulfonamide | 99 | 97 |
Data sourced from studies on catalytic asymmetric 1,2-additions. nih.gov
Potential in Organocatalytic Systems
The rigid bicyclic framework of this compound and its derivatives has garnered attention for their potential applications in organocatalysis. The constrained conformational structure and the specific spatial orientation of the ketone functionalities make these compounds valuable as chiral building blocks and ligands in asymmetric synthesis. The inherent strain in the bicyclic system can lead to enhanced reactivity compared to more flexible acyclic or monocyclic analogues.
Derivatives of the bicyclo[2.2.1]heptane scaffold are particularly useful. For instance, bicyclo[2.2.1]heptane-2,5-diamine, a related structure, can act as a chelating ligand or an organocatalyst, especially in enantioselective reactions. The chiral nature of these scaffolds is crucial for facilitating the creation of enantiomerically enriched products, a critical aspect in the development of pharmaceuticals. Research has demonstrated that organocatalysis can enable formal [4+2] cycloaddition reactions to produce a variety of bicyclo[2.2.1]heptane-1-carboxylates with high enantioselectivity under mild conditions. rsc.org This highlights the utility of the bicyclic system in constructing complex molecular architectures with precise stereochemical control.
Different derivatives of the bicyclo[2.2.1]heptane core can be synthesized to fine-tune their catalytic activity, solubility, and selectivity for specific chemical transformations. For example, modifications such as BOC protection can enhance stability during synthesis while preserving the chirality necessary for asymmetric catalysis.
Exploration in Host-Guest Chemistry and Supramolecular Assemblies
Utilizing Bicyclic Scaffolds for Supramolecular Architectures
The well-defined and rigid three-dimensional structure of the bicyclo[2.2.1]heptane skeleton makes it an excellent scaffold for the construction of supramolecular architectures. Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures from smaller molecular components. Rigid scaffolds like bicyclic compounds are advantageous because they pre-organize functional groups in specific spatial arrangements, reducing the entropic penalty of assembly and leading to more stable and predictable structures.
Various rigid scaffolds, such as bile acids and calixarenes, have been successfully employed to create receptors for anions and carbohydrates, demonstrating the value of preorganized building blocks in supramolecular design. mdpi.commdpi.com Similarly, the bicyclo[2.2.1]heptane framework provides a robust and sterically defined core onto which functional groups can be appended to direct the formation of complex assemblies. Bicyclic scaffolds derived from natural products like D-glucose have been used to create combinatorial libraries, showcasing their versatility in generating diverse molecular structures. nih.gov The predictable geometry of this compound, resulting from its bridged structure, makes it a promising candidate for designing molecular clips, cages, and other host systems for specific guest molecules.
Hydrogen Bonding and Molecular Recognition in Bicyclic Systems
Hydrogen bonding is a fundamental interaction in molecular recognition and is central to many biological processes. nih.govnih.gov In synthetic systems, the effectiveness of hydrogen bonding for molecular recognition, particularly in aqueous environments, can be challenging due to competition with water molecules. nih.govrsc.org Bicyclic systems offer a way to overcome these challenges by creating pre-organized cavities and surfaces that position hydrogen bond donors and acceptors for optimal interaction with a target guest.
The ketone groups in this compound can act as hydrogen bond acceptors. By incorporating this dione into larger molecular structures, it is possible to create receptors capable of recognizing and binding guest molecules through specific hydrogen bonding patterns. For example, research on bicyclic amide cages has shown that charge-assisted hydrogen bonds can lead to remarkable affinities and selectivities for strongly hydrated anions in water. nih.govrsc.org This principle of using a rigid scaffold to enforce specific hydrogen bonding interactions is directly applicable to systems derived from bicyclo[2.2.1]heptane-2,5-dione. The strategic placement of functional groups on the bicyclic framework can lead to synthetic receptors with high selectivity for organic molecules or ions. nih.gov
| Interaction Type | Key Feature in Bicyclic Systems | Potential Application |
| Host-Guest Assembly | Rigid scaffold pre-organizes binding sites | Creation of molecular sensors, capsules |
| Hydrogen Bonding | Ketone groups act as H-bond acceptors | Selective recognition of anions and neutral molecules |
| Molecular Recognition | Defined 3D structure creates specific binding pockets | Catalysis, separation science |
Utility as an Intermediate for Pharmaceutical and Agrochemical Agents
The bicyclo[2.2.1]heptane core is a significant structural motif in medicinal chemistry, offering a unique three-dimensional shape and favorable pharmacokinetic properties. nih.gov this compound serves as a valuable chiral building block for the synthesis of more complex molecules with potential biological activity. Its rigid structure and stereochemistry are particularly important in the development of pharmaceuticals, where the specific 3D arrangement of atoms is often critical for biological function.
The utility of this scaffold is demonstrated in the development of novel therapeutic agents. For instance, a bicyclo[2.2.1]heptane-containing N,N′-diarylsquaramide was identified as a selective antagonist for the CXCR2 chemokine receptor, a target for anti-cancer metastasis agents. nih.gov Furthermore, libraries of compounds built upon bicyclic scaffolds have been synthesized and screened for antiproliferative activity against tumor cell lines, indicating the potential of these structures in oncology research. nih.gov The dione functionality of this compound allows for a variety of chemical transformations, including reductions to diols or substitutions to introduce new functional groups, making it a versatile intermediate for creating a diverse range of potential pharmaceutical and agrochemical agents.
| Compound Class | Therapeutic Area | Role of Bicyclic Scaffold |
| N,N′-diarylsquaramides | Oncology (Anti-metastasis) | Provides rigid 3D structure for receptor binding nih.gov |
| General Pharmaceutical Agents | Various | Acts as a chiral building block for stereospecific synthesis |
| Combinatorial Libraries | Drug Discovery | Serves as a core structure for generating diverse compounds for screening nih.gov |
Advanced Spectroscopic and Computational Characterization
Spectroscopic Techniques for Structural and Conformational Elucidation
Spectroscopic methods are indispensable for confirming the stereochemistry and understanding the conformational behavior of bicyclic ketones. Techniques such as Circular Dichroism, Vibrational Circular Dichroism, and Nuclear Magnetic Resonance provide detailed insights into the molecule's three-dimensional structure.
Chiroptical studies, particularly Circular Dichroism (CD) spectroscopy, are highly sensitive to the stereochemical environment of chromophores. In bicyclic α-diketones, the two carbonyl groups constitute a unique chromophoric system whose interactions are dictated by their fixed spatial relationship.
Research on related bicyclo[2.2.1]heptane-2,3-diones has established through crystallographic analysis that the α-diketone chromophore is planar. rsc.orgrsc.org The chiroptical properties of these systems are governed by electronic transitions localized on the α-dicarbonyl moiety. Typically, two weak, low-energy electronic transitions are observed for cisoid α-diketones, which appear as Cotton effects in the CD spectrum. For instance, in camphorquinone, a derivative of bicyclo[2.2.1]heptane, two Cotton effects are observed around 480 nm and 290 nm, corresponding to two n-π* transitions.
The electronic structure of the α-dicarbonyl chromophore involves the interaction of the non-bonding orbitals (n) of the two oxygen atoms, leading to symmetric (n+) and antisymmetric (n-) combinations. The highest occupied molecular orbitals are ordered n+ > n-. The lowest-energy transition is assigned as nearly pure n+ → π-, with a second transition involving an admixture of n- → π- and n+ → π+* states.
Table 1: Chiroptical Data for Related Bicyclic α-Diketones
| Compound | Transition Wavelength (nm) | Cotton Effect Sign |
|---|---|---|
| Camphorquinone (1a) | ~480 | Positive |
| Camphorquinone (1a) | ~290 | Positive |
| Dione (B5365651) (2) with exo-methyl | ~500 | Negative |
| Dione (3) with endo-methyl | ~500 | Positive |
Data derived from studies on bicyclo[2.2.1]heptane-2,3-dione derivatives.
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared radiation during vibrational excitation. It is a powerful tool for determining the absolute configuration and conformation of chiral molecules in solution. For molecules with multiple stereogenic centers or conformational flexibility, VCD, in conjunction with quantum chemical calculations, provides an unambiguous assignment of structure. nih.govfigshare.comresearchgate.net
In C₂-symmetric systems like bicyclic diones, VCD spectra often exhibit strong signals, sometimes appearing as bisignate doublets, which are characteristic of coupled oscillators. mdpi.com For (1S,4S)-Bicyclo[2.2.1]heptane-2,5-dione, the two carbonyl groups act as coupled chromophores. The nature of their coupling (e.g., through-space vs. through-bond) significantly influences the VCD spectrum, particularly in the carbonyl stretching region (approx. 1700-1800 cm⁻¹).
Time-Dependent Density Functional Theory (TD-DFT) calculations are routinely used to simulate IR and VCD spectra. nih.govfigshare.comnih.gov By comparing the calculated spectra for different possible stereoisomers or conformers with the experimental spectrum, the correct structure can be identified. nih.govresearchgate.net This combined experimental and theoretical approach has been successfully applied to determine the structure of complex bicyclic keto-lactones, discriminating between potential structural isomers where other methods might be ambiguous. nih.govfigshare.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation in organic chemistry. For bicyclic systems like this compound, ¹H and ¹³C NMR spectra provide crucial information about the connectivity and stereochemical environment of each atom.
The rigid bicyclo[2.2.1]heptane framework results in distinct chemical shifts for protons and carbons in different positions (exo, endo, bridgehead). Coupling constants (J-values) between protons, obtained from the ¹H NMR spectrum, are particularly informative about dihedral angles, as described by the Karplus relationship, helping to confirm the stereochemistry.
In cases of structural ambiguity, comparison of experimental ¹H and ¹³C NMR chemical shifts with those predicted by DFT calculations can provide definitive structural proof. figshare.com This method was used to support the structural assignment of a keto-lactone product derived from a bicyclo[3.3.1]nonane-dione, where VCD provided the primary assignment. figshare.com Analysis of the ¹³C NMR spectrum of a related diester, dimethyl-exo,exo-bicyclo[2.2.1]heptan-2,5-dicarboxylate, also proved essential in confirming its structure during a synthetic sequence. quick.cz
Quantum Chemical and Theoretical Studies
Theoretical and computational chemistry provides deep insights into the properties of molecules that are often inaccessible by purely experimental means. For this compound, these studies illuminate its conformational preferences, electronic structure, and the nature of its chemical bonds.
While the bicyclo[2.2.1]heptane skeleton is considered rigid, some conformational flexibility can exist, particularly in more complex derivatives. rsc.org Computational methods, such as DFT, are used to explore the potential energy surface of a molecule to identify stable conformers and the energy barriers between them.
For the parent this compound, its C₂ symmetry and rigid framework limit the number of possible low-energy conformers. However, for related, more flexible systems like bicyclo[3.3.1]nonane-2,6-dione, DFT calculations have identified multiple stable conformers related by concerted torsional motions of the molecular skeleton. mdpi.com Such analyses are crucial for accurately simulating spectroscopic data like VCD, where the final spectrum is a population-weighted average of the spectra of all contributing conformers.
The electronic properties of a molecule are determined by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they govern chemical reactivity and are involved in electronic spectroscopic transitions. masterorganicchemistry.comaimspress.com
In this compound, the HOMO is expected to be composed primarily of the non-bonding orbitals of the two oxygen atoms. As discussed in the CD section, these orbitals interact to form symmetric (n+) and antisymmetric (n-) combinations, with the n+ orbital typically being higher in energy. The LUMO is expected to be the π* antibonding orbital of the carbonyl groups. The energy gap between the HOMO and LUMO reflects the chemical reactivity and the energy of the lowest electronic transition. aimspress.com
Table 2: Frontier Molecular Orbital Characteristics for Bicyclic Diketones
| Orbital | Description | Primary Atomic Contribution | Role in Chemistry |
|---|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Oxygen non-bonding orbitals (n+, n-) | Electron donor in reactions; involved in n→π* transitions |
| LUMO | Lowest Unoccupied Molecular Orbital | Carbonyl antibonding orbitals (π) | Electron acceptor in reactions; involved in n→π transitions |
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a calculation into localized bonds, lone pairs, and antibonding orbitals that align with the familiar Lewis structure concept. uni-muenchen.de NBO analysis provides a quantitative description of bonding, including hybridization, bond polarity, and delocalization effects. For this compound, NBO analysis would characterize the hybridization of the carbonyl carbons and oxygens, the polarity of the C=O bonds, and any hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals that contribute to the molecule's stability. uni-muenchen.de
Modeling of Transition States and Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the transition state energies and elucidating the mechanisms of reactions involving bicyclo[2.2.1]heptane-2,5-dione. cdnsciencepub.com While specific computational studies for every reaction of this dione are not extensively documented, the principles are well-established through studies of similar bicyclic ketones.
Enolization Mechanisms: Kinetic studies of base-catalyzed protium-deuterium exchange in the bicyclo[2.2.1]heptane-2,5-dione skeleton provide insight into its enolization mechanism. The results from these experiments suggest that an enol is the key intermediate in the enolization reaction and that the transition state is achieved relatively early along the reaction coordinate. mcmaster.ca This indicates that the structure of the transition state more closely resembles the starting diketone than the enol intermediate. The presence of the second carbonyl group influences the reactivity primarily through an inductive effect, with minimal participation from homoconjugative interactions. mcmaster.ca
Baeyer-Villiger Oxidation: The Baeyer-Villiger oxidation, which converts ketones to esters or lactones, is a reaction where computational modeling is crucial for understanding regioselectivity. For bicyclic ketones, DFT studies are used to model the transition states for the migration of different carbon atoms. scholarsresearchlibrary.com The mechanism involves the formation of a Criegee intermediate, and the subsequent migratory aptitude of the substituents is determined by the activation energy of the corresponding transition state. Geometrical parameters of the transition states, such as the lengths of the forming and breaking bonds, indicate the synchronicity of the process. For related bicyclic systems, these calculations have shown that the kinetically and thermodynamically favored product can be reliably predicted by analyzing the relative Gibbs free energies of the different pathways. scholarsresearchlibrary.com
Nucleophilic Addition and Substitution: The rigid structure of bicyclo[2.2.1]heptane derivatives allows for detailed modeling of nucleophilic attack. For instance, in reactions involving derivatives like (1S,4R)-bicyclo[2.2.1]heptan-2-amine, docking studies can model the transition state of interactions. These models reveal key interactions, such as hydrogen bonding to the carbonyl oxygen atoms and the insertion of the bicyclic moiety into hydrophobic pockets of enzymes or receptors. nih.govrsc.org Such computational approaches explain the stereochemical outcomes by identifying the most stable transition state geometries.
Investigation of Transannular Interactions in Bicyclic Diketones
The unique topology of bicyclo[2.2.1]heptane-2,5-dione, where the two carbonyl groups are held in a fixed, rigid orientation, makes it an ideal candidate for studying transannular interactions—the electronic communication between non-conjugated functional groups. These interactions can occur either "through-space," via direct orbital overlap across the intramolecular cavity, or "through-bond," mediated by the intervening sigma framework.
Photoelectron Spectroscopy Findings: Ultraviolet photoelectron spectroscopy (PES) has been a primary experimental technique for probing these interactions. A key study by Frost, Westwood, and Werstiuk provided detailed insights by comparing the HeI photoelectron spectra of 2-norbornanone and 2,5-norbornanedione (the racemic form of bicyclo[2.2.1]heptane-2,5-dione). doi.org
In a simple, non-interacting system, the two lone-pair orbitals of the carbonyl oxygen atoms (nO) in the diketone would be expected to have the same ionization energy (IE). However, transannular interactions lead to a splitting of these degenerate energy levels into symmetric (n+) and antisymmetric (n-) combinations, resulting in two distinct ionization bands in the photoelectron spectrum. The magnitude of this energy separation (ΔIE) is a direct measure of the strength of the interaction.
| Compound | Ionization Energy (IE) Band 1 (eV) | Ionization Energy (IE) Band 2 (eV) | Attributed Orbitals | Interaction Type |
| 2-Norbornanone | 9.07 | - | nO | - |
| 2,5-Norbornanedione | 9.47 | 9.79 | n-, n+ | Through-bond |
Table 1: Vertical ionization energies from the HeI photoelectron spectra of norbornane (B1196662) ketones, demonstrating the splitting due to transannular interaction in the dione. doi.org
This spectroscopic evidence demonstrates that even in a saturated bicyclic system, functional groups can communicate electronically through the sigma bond network. The rigid structure of the bicyclo[2.2.1]heptane framework facilitates this efficient through-bond coupling, a phenomenon that influences the chemical reactivity and electronic properties of the molecule.
Q & A
Q. What are the established synthetic routes for (1S,4S)-bicyclo[2.2.1]heptane-2,5-dione, and how is stereochemical purity ensured?
The compound is synthesized from trans-4-hydroxy-L-proline through a multi-step process involving oxidation and cyclization. Key steps include the formation of a bicyclic scaffold via intramolecular lactamization, followed by oxidation to introduce the dione functionality. Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysis, with characterization via NMR and X-ray crystallography to confirm configuration .
Q. How is the structural rigidity of this compound exploited in conformational analysis?
The bicyclic framework imposes rigid geometry, reducing conformational flexibility compared to acyclic analogs. Computational methods (DFT) and experimental techniques (X-ray, CD spectroscopy) are used to analyze steric and electronic effects. For example, 3D structural representations (Figure 1 in ) highlight the spatial arrangement of substituents, critical for designing chiral catalysts .
Q. What thermodynamic properties are relevant for handling this compound in solution-phase reactions?
Key properties include melting point (141°C for related diol derivatives), density (~1.29 g/cm³), and stability under inert atmospheres. Thermodynamic data for bicyclic systems (e.g., enthalpy of formation) are tabulated in handbooks like LANGE'S Handbook of Chemistry ( ), aiding solvent selection and reaction optimization .
Advanced Research Questions
Q. How does this compound derivatives enhance enantioselectivity in the Biginelli reaction?
Derivatives act as organocatalysts by forming hydrogen-bonded transition states with substrates. For example, in asymmetric Biginelli reactions, the bicyclic scaffold’s rigidity enforces spatial control, yielding dihydropyrimidinones with >90% enantiomeric excess (ee). Experimental optimization involves varying N-protecting groups (e.g., Boc, Cbz) and reaction solvents (e.g., toluene/ether mixtures) .
Q. What strategies address contradictory data in stereochemical outcomes during C-substituted derivative synthesis?
Discrepancies in melting points or ee values (e.g., ) arise from competing lithiation pathways. Directed lithiation using (-)-sparteine/sec-butyllithium ensures asymmetric induction, while flash chromatography (toluene/diethyl ether) separates diastereomers. Kinetic vs. thermodynamic control is assessed via time-resolved NMR .
Q. How do microwave-assisted conditions improve the efficiency of synthesizing bicyclo[2.2.1]heptane-based catalysts?
Microwave irradiation (e.g., CEM Discover reactor) reduces reaction times from hours to minutes by enhancing activation energy delivery. For example, cycloadditions or multicomponent reactions achieve >80% yield under controlled power (100–200 W) and temperature (80–120°C), minimizing side products .
Q. What role do substituents on the bicyclic framework play in modulating catalytic activity?
Electron-withdrawing groups (e.g., trifluoromethyl in ) increase electrophilicity at the catalytic site, while bulky substituents (e.g., diphenylmethyl) enhance steric shielding. Activity is quantified via turnover frequency (TOF) and ee measurements in benchmark reactions like aldol condensations .
Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
